

N-Heptylformamide (CAS Number 6228-56-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Heptylformamide**

Cat. No.: **B3054345**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Heptylformamide**, a secondary amide with potential applications in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its chemical and physical properties, synthesis, and potential biological relevance, while also providing detailed experimental protocols and safety information.

Chemical and Physical Properties

N-Heptylformamide is a colorless to pale yellow liquid. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be estimated based on its structure and data from related N-alkylformamides. The following tables summarize the available computed and estimated physical and chemical properties.

Table 1: Chemical Identifiers for **N-Heptylformamide**

Identifier	Value
CAS Number	6228-56-4
Molecular Formula	C ₈ H ₁₇ NO
IUPAC Name	N-heptylformamide
Synonyms	Formamide, N-heptyl-; NSC-406065
Molecular Weight	143.23 g/mol [1]
Canonical SMILES	CCCCCCCNC=O
InChI Key	YAUHDTOEJHVKJO-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of **N-Heptylformamide**

Property	Value	Source
XLogP3	2.4	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	1	PubChem [1]
Rotatable Bond Count	6	PubChem [1]
Exact Mass	143.131014166 Da	PubChem [1]
Topological Polar Surface Area	29.1 Å ²	PubChem [1]
Heavy Atom Count	10	PubChem [1]

Note: The physical properties such as boiling point, melting point, and density for **N-Heptylformamide** are not readily available from experimental sources. Based on structurally similar compounds, the boiling point is expected to be in the range of 240-260 °C at atmospheric pressure.

Synthesis and Purification

N-Heptylformamide can be reliably synthesized through the N-formylation of n-heptylamine. A common and practical method involves the reaction with formic acid, which serves as the formylating agent.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis of N-Heptylformamide

This protocol is a representative method adapted from general procedures for the N-formylation of primary amines using formic acid.[\[2\]](#)

Materials:

- n-Heptylamine
- Formic acid (85-98%)
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-heptylamine (e.g., 0.1 mol).
- Add toluene (100 mL) to the flask.

- Slowly add formic acid (e.g., 0.12 mol, 1.2 equivalents) to the stirred solution.
- Heat the reaction mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, or when no more water is collected.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid.
- Wash the organic layer with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

Yield: The crude product is often obtained in high yield (>90%) and can be of sufficient purity for some applications.

Experimental Protocol: Purification

If further purification is required, the crude **N-Heptylformamide** can be purified by vacuum distillation.

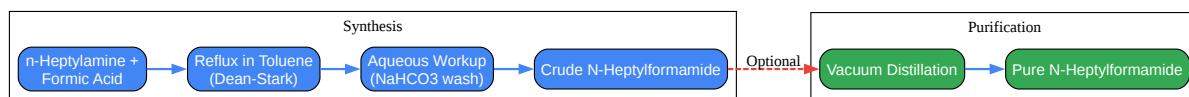
Materials:

- Crude **N-Heptylformamide**
- Distillation apparatus (including a vacuum pump, manometer, and fractionating column)
- Heating mantle

Procedure:

- Set up the distillation apparatus for vacuum distillation.
- Transfer the crude **N-Heptylformamide** to the distillation flask.

- Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
- Gradually heat the distillation flask.
- Collect the fraction that distills at the expected boiling point for **N-Heptylformamide** under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.



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Caption: General workflow for the synthesis and purification of **N-Heptylformamide**.

Spectral Data (Predicted)

While experimental spectra for **N-Heptylformamide** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted ^1H NMR Chemical Shifts for **N-Heptylformamide**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CHO	~8.0-8.2	Singlet	-
N-H	~5.5-7.5	Broad Singlet	-
N-CH ₂	~3.1-3.3	Triplet	~7
N-CH ₂ -CH ₂	~1.4-1.6	Quintet	~7
(CH ₂) ₄	~1.2-1.4	Multiplet	-
CH ₃	~0.8-0.9	Triplet	~7

Table 4: Predicted ¹³C NMR Chemical Shifts for **N-Heptylformamide**

Carbon	Chemical Shift (δ , ppm)
C=O	~160-165
N-CH ₂	~40-45
N-CH ₂ -CH ₂	~30-35
Interior CH ₂ groups	~22-32
CH ₃	~14

Table 5: Predicted IR Absorption Frequencies for **N-Heptylformamide**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300-3500	Medium
C-H Stretch (sp ³)	2850-2960	Strong
C=O Stretch (Amide I)	1650-1690	Strong
N-H Bend (Amide II)	1510-1570	Medium
C-N Stretch	1200-1300	Medium

Mass Spectrometry Fragmentation (Predicted):

In an electron ionization (EI) mass spectrum, **N-Heptylformamide** would be expected to show a molecular ion peak (M^+) at $m/z = 143$. Common fragmentation pathways for N-alkylamides include α -cleavage (cleavage of the C-C bond adjacent to the nitrogen) and McLafferty rearrangement. A prominent fragment would be expected from the loss of a hexyl radical ($C_6H_{13}\bullet$), resulting in an ion at $m/z = 58$.

Applications in Drug Development

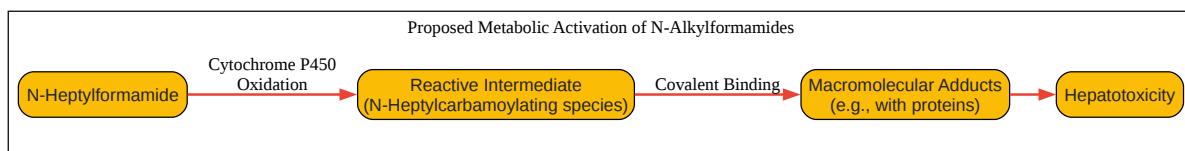
N-substituted formamides are valuable intermediates in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.^{[3][4]} They can serve as precursors for the synthesis of isocyanides, which are important building blocks in multicomponent reactions for generating diverse molecular scaffolds. Additionally, the formyl group can act as a protecting group for primary and secondary amines in multi-step syntheses.

While specific applications of **N-Heptylformamide** in drug development are not widely documented, its structural motif suggests potential utility as a building block for more complex molecules with biological activity. The heptyl chain provides lipophilicity, which can be a key determinant of a drug's pharmacokinetic properties.

Biological Activity and Toxicology

The biological activity of **N-Heptylformamide** has not been extensively studied. However, research on related short-chain N-alkylformamides, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF), has indicated potential hepatotoxicity.^[5] The mechanism of this toxicity is believed to involve metabolic activation by cytochrome P450 enzymes.^{[5][6]}

The proposed metabolic pathway involves the oxidation of the formyl group, leading to the formation of a reactive N-alkylcarbamoylating species.^[5] This reactive intermediate can then form adducts with cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage.



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Caption: Proposed metabolic pathway for the toxification of N-alkylformamides.

Safety and Handling

GHS Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

N-Heptylformamide should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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- To cite this document: BenchChem. [N-Heptylformamide (CAS Number 6228-56-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3054345#n-heptylformamide-cas-number-6228-56-4>]

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